molecular formula C7H6FN B3026817 3-Ethenyl-5-fluoropyridine CAS No. 1133879-69-2

3-Ethenyl-5-fluoropyridine

Cat. No.: B3026817
CAS No.: 1133879-69-2
M. Wt: 123.13
InChI Key: BRZOWWLQQFFSLC-UHFFFAOYSA-N
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Description

3-Ethenyl-5-fluoropyridine: is a chemical compound with the molecular formula C7H6FN . It is a fluorinated pyridine derivative, characterized by the presence of both an ethenyl group and a fluorine atom on the pyridine ring.

Scientific Research Applications

Chemistry: 3-Ethenyl-5-fluoropyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology: In biological research, fluorinated pyridines are studied for their potential as enzyme inhibitors and probes for studying biochemical pathways. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity .

Medicine: Fluorinated compounds, including this compound, are explored for their potential therapeutic applications. They may serve as precursors for the synthesis of pharmaceuticals with improved pharmacokinetic properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for developing products with enhanced performance and stability .

Mechanism of Action

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity . This could suggest that 3-Ethenyl-5-fluoropyridine interacts with its targets in a unique manner, potentially leading to different biochemical changes.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, including f 18 substituted pyridines for local radiotherapy of cancer . This suggests that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the pharmacokinetics of fluoropyrimidines can be erratic and nonlinear when given orally . When given as a prodrug and/or paired with a dihydropyrimidine dehydrogenase inhibitor, the resultant fluoropyrimidine has linear pharmacokinetics . This information might provide some insights into the ADME properties of this compound.

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have significant molecular and cellular effects .

Action Environment

The synthesis of fluoropyridines is influenced by various factors, including temperature and reaction conditions . These factors could potentially influence the action and stability of this compound.

Safety and Hazards

The safety data sheet for a similar compound, 3-Fluoropyridine, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The introduction of a single fluorine atom into a molecule can significantly modify its biological properties, and this tool is frequently used during the search of active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-bromo-5-ethenylpyridine, is treated with a fluorinating agent like potassium fluoride (KF) under appropriate conditions .

Industrial Production Methods: Industrial production of 3-Ethenyl-5-fluoropyridine may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Ethenyl-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Ethenyl-5-fluoropyridine’s combination of a fluorine atom and an ethenyl group on the pyridine ring gives it unique chemical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

3-ethenyl-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZOWWLQQFFSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726205
Record name 3-Ethenyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133879-69-2
Record name 3-Ethenyl-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133879-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethenyl-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethenyl-5-fluoropyridine
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Synthesis routes and methods

Procedure details

A mixture of 7.0 g (0.04 mole) 3-fluoro-5-bromopyridine, 15.3 g (0.048 mole) tributyl(vinyl)stannane, 2.5 g (0.002 mole) tetrakis(triphenylphosphine)palladium in 70 ml toluene was boiled with reflux during 16 hours. Toluene was evaporated with a 30 cm column. The residue was fractionated twice.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

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